![molecular formula C13H17NO4 B1528857 5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one CAS No. 1498514-60-5](/img/structure/B1528857.png)

5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one

Übersicht

Beschreibung

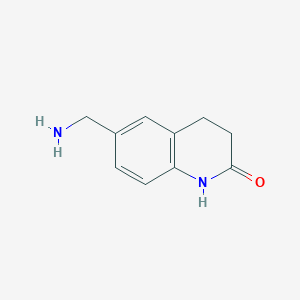

The compound “5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one” is a type of organic compound. It contains an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxazolidinone ring is substituted with a methyl group and a 3,4-dimethoxybenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, along with the attached methyl and 3,4-dimethoxybenzyl groups . The 3,4-dimethoxybenzyl group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary and Fluorescence Applications

- Synthesis of Fluorescent Compounds : Tang and Verkade (1996) synthesized optically active oxazolidinones with high fluorescence quantum yields, demonstrating the utility of chiral auxiliary-bearing isocyanides as synthons in asymmetric synthesis. The study highlighted the synthesis of strongly fluorescent compounds through the treatment of 3,4-dimethoxybenzoyl chloride with chiral oxazolidinones, showcasing the compound's application in developing new materials with potential optical applications (Tang & Verkade, 1996).

Antibacterial Agents

- Novel Oxazolidinone Antibacterial Agents : Research on oxazolidinone analogs, such as U-100592 and U-100766, has shown potent in vitro antibacterial activities against a variety of clinically important human pathogens. These studies underscore the role of oxazolidinone derivatives in addressing antibiotic resistance and enhancing the spectrum of available antibacterial agents (Zurenko et al., 1996).

Discovery and Optimization of Inhibitors

- Δ-5 Desaturase (D5D) Inhibitors : Fujimoto et al. (2017) described the discovery and optimization of Δ-5 desaturase inhibitors, highlighting the use of the 1,3-oxazolidin-2-one scaffold for identifying potent in vitro activity. This research points to the compound's application in drug discovery, particularly in targeting specific enzymatic pathways involved in disease processes (Fujimoto et al., 2017).

Asymmetric Synthesis and Medicinal Chemistry

- Practical One-Pot Preparation of Chiral Oxazolidin-2-ones : Barta et al. (2000) focused on the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and possess interesting biological activity. This work emphasizes the compound's significance in facilitating efficient and practical methodologies for asymmetric synthesis, with potential implications in medicinal chemistry (Barta et al., 2000).

Electrochemical Synthesis

- Electrochemical Synthesis of Oxazolidin-2-ones : Feroci et al. (2005) achieved an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, highlighting an environmentally friendly and mild approach to synthesizing oxazolidinone derivatives. This study showcases the adaptability of electrochemical methods in the synthesis of compounds with potential applications in various domains, including pharmaceuticals and materials science (Feroci et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(8-14-12(15)18-13)7-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXYBGLDSWDJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)O1)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)

![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)

![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)